molecular formula C4H2BrClN2 B1279914 5-Bromo-4-chloropyrimidine CAS No. 56181-39-6

5-Bromo-4-chloropyrimidine

Cat. No. B1279914
CAS RN: 56181-39-6
M. Wt: 193.43 g/mol
InChI Key: WTVLUSWQWGHYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloropyrimidine is a halogenated pyrimidine, a class of nitrogen-containing heterocycles that are of significant interest in pharmaceutical and chemical research due to their diverse biological activities and applications in drug synthesis. The presence of bromine and chlorine substituents on the pyrimidine ring can make these compounds versatile intermediates for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated pyrimidines often involves multi-step reactions starting from commercially available or readily synthesized precursors. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine, a related compound, was synthesized from methyl 2-(4-bromophenyl) acetate through a three-step process with an overall yield of 52.8% . Similarly, 5-bromo-2,4-dichloro-6-methylpyrimidine was reacted with ammonia to selectively displace a chlorine atom, forming 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product . These methods demonstrate the feasibility of synthesizing halogenated pyrimidines with specific substitution patterns.

Molecular Structure Analysis

The molecular structure of halogenated pyrimidines is often confirmed using X-ray crystallography. For example, the structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined by X-ray crystallography, revealing its crystallization in the monoclinic crystal system . Single-crystal X-ray analysis was also used to confirm the structure of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Halogenated pyrimidines can undergo various chemical reactions, making them valuable synthetic intermediates. For instance, the reaction of 5-bromo-2-chloro-6-methylpyrimidin-4-amine with secondary amines in boiling ethanol afforded 4-amino-5-bromo-2-substituted aminopyrimidines . The presence of halogen functionalities on the pyrimidine nucleus allows for reactions such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions enable the diversification of the pyrimidine core into a variety of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyrimidines can be studied using various spectroscopic techniques. For example, 5-bromo-2-hydroxy pyrimidine was investigated using FT-IR, FT-RAMAN, NMR, and UV–Vis spectroscopy, along with computational analysis and molecular docking studies . These investigations provide insights into the molecular geometry, vibrational wavenumbers, electronic properties, and potential biological interactions of the compound. The presence of halogen atoms can also influence the compound's melting point, solubility, and stability, which are important parameters in the development of pharmaceutical agents.

Scientific Research Applications

Synthesis and Biological Activity

  • Derivatives Synthesis: Novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives were synthesized, showing significant antimicrobial activity against pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

Chemical Analysis and Crystallography

  • Regioselectivity Investigation: The regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methyl- pyrimidine was analyzed using X-ray crystallography (Doulah et al., 2014).

Advanced Synthesis Techniques

  • Synthesis of Complex Compounds: 5-(4-bromophenyl)-4,6-dichloropyrimidine is a key intermediate in synthesizing various pyrimidines and other compounds, highlighting its importance in pharmaceutical and chemical fields (Hou et al., 2016).

DNA Synthesis Tagging

  • DNA Synthesis Tracking: Halogenated analogues of thymidine, such as 5-bromo-2-deoxyuridine (BrdU), are used for tagging dividing cells in DNA synthesis studies. They have limitations but have been instrumental in over 20,000 biomedical studies (Cavanagh et al., 2011).

Electron-Induced Reactions and Spectroscopy

  • Anion States Study: The electronic structures of pyrimidine and its derivatives, including 5-bromo versions, were studied to understand electron-induced reactions (Modelli et al., 2011).

Safety And Hazards

5-Bromo-4-chloropyrimidine is harmful by inhalation, in contact with skin, and if swallowed. In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers. Protective clothing and self-contained breathing apparatus should be worn .

Future Directions

The design of biologically active compounds based on isocytosine and its derivatives, including 5-Bromo-4-chloropyrimidine, has developed in several priority directions over the past 20 years. These include the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .

properties

IUPAC Name

5-bromo-4-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-3-1-7-2-8-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVLUSWQWGHYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30483342
Record name 5-Bromo-4-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-chloropyrimidine

CAS RN

56181-39-6
Record name 5-Bromo-4-chloropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56181-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30483342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloropyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloropyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-chloropyrimidine
Reactant of Route 3
5-Bromo-4-chloropyrimidine
Reactant of Route 4
Reactant of Route 4
5-Bromo-4-chloropyrimidine
Reactant of Route 5
5-Bromo-4-chloropyrimidine
Reactant of Route 6
5-Bromo-4-chloropyrimidine

Citations

For This Compound
23
Citations
J Chesterfield, JFW McOmie, ER Sayer - Journal of the Chemical …, 1955 - pubs.rsc.org
… 5-Bromo4-chloropyrimidine has been made by a new route. Some reactions of these … In addition, 5-bromo-4 : 6-dichloropyrimidine has been made and 5-bromo-4-chloropyrimidine (…
Number of citations: 42 pubs.rsc.org
HC van der Plas, G Guertsen - Tetrahedron Letters, 1964 - Elsevier
11 presented evidence for the occurreact of 2-methyl-4, 5-pyrimidyne. This evidence was provided by the forsatior: of a nixture of 2-methyl-4-amino and some 2-methyl-5-…
Number of citations: 13 www.sciencedirect.com
CAH Rasmussen, HC Van Der Plas… - Journal of …, 1978 - Wiley Online Library
… (7.7 mmoles) of 5-bromo-4-chloropyrimidine (27) in 6 ml. of absolute ethanol. After 72 hours at 0 the precipitate was filtered off and the … (7.7 mmoles) of 5-bromo-4-chloropyrimidine …
Number of citations: 15 onlinelibrary.wiley.com
DJ Brown, RV Forster - Australian Journal of Chemistry, 1966 - CSIRO Publishing
… was converted into its 4-methoxy analogue as was 5-bromo-4-chloropyrimidine (above). It had bp 70/14 mm (Found: C, 61.2; H, 7.2; N, 20.1. Calc. …
Number of citations: 6 www.publish.csiro.au
M Pal, VR Batchu, NK Swamy, S Padakanti - Tetrahedron Letters, 2006 - Elsevier
… It was anticipated that the bromo group of 5-bromo-4-chloropyrimidine would participate preferentially in the Pd/C catalyzed alkynylation (Scheme 1, Path a) due to the well known order …
Number of citations: 24 www.sciencedirect.com
CAH Rasmussen, HC van der Plas, P Grotenhuis… - CINE AND DIRECT … - library.wur.nl
… A solution of 1.5 g (16 mmol) of freshly distilled aniline in 6 ml of ethanol (abs) was added at 0 with stirring to a solution of 1.5 g (7.7 mmol) of 5bromo-4-chloropyrimidine in 12 ml of …
Number of citations: 4 library.wur.nl
MPL Caton, MS Grant, DL Pain, R Slack - Journal of the Chemical …, 1965 - pubs.rsc.org
Pyrimidin-5-yl-lithium compounds, mostly having alkoxy-substituents, reacted with carbon dioxide, dimethylformamide, and sulphur, forming respectively carboxylic acids, aldehydes, …
Number of citations: 8 pubs.rsc.org
S Puig‐Torres, GE Martin, SB Larson… - Journal of …, 1984 - Wiley Online Library
… The suspension was stirred at room temperature overnight and was then cooled (ice bath), after which 0.28 g (0.0015 mole) of 5-bromo-4-chloropyrimidine (3), prepared according to …
Number of citations: 6 onlinelibrary.wiley.com
JW Leahy, CA Buhr, HWB Johnson… - Journal of Medicinal …, 2012 - ACS Publications
… H 2 O, and dried in vacuo to afford 2-amino-5-bromo-4-chloropyrimidine (3.59 g, 86%). To a stirred solution of 2-amino-5-bromo-4-chloropyrimidine (627 mg, 3.00 mmol) in 1,4-dioxane (…
Number of citations: 55 pubs.acs.org
TJ Dietsche, DB Gorman, JA Orvik… - … Process Research & …, 2000 - ACS Publications
… Chlorination of 3 using thionyl chloride as solvent (DMF catalysis) followed by removal of the excess thionyl chloride via distillation provided the crude 5-bromo-4-chloropyrimidine as a …
Number of citations: 9 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.